[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone [4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16605539
InChI: InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C21H22Cl2N6OS
Molecular Weight: 477.4 g/mol

[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone

CAS No.:

Cat. No.: VC16605539

Molecular Formula: C21H22Cl2N6OS

Molecular Weight: 477.4 g/mol

* For research use only. Not for human or veterinary use.

[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone -

Specification

Molecular Formula C21H22Cl2N6OS
Molecular Weight 477.4 g/mol
IUPAC Name [4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone
Standard InChI InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27)
Standard InChI Key LHMJTCJXGOQGEX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N

Introduction

Structural Analysis and Nomenclature

Core Scaffold Deconstruction

The molecule comprises three primary domains:

  • 2,6-Dichlorophenyl methanone backbone: A ketone group bridges the aromatic 2,6-dichlorophenyl ring to the thiazole moiety .

  • 4-Amino-1,3-thiazole ring: Positioned at C5 of the thiazole, the amino group enhances hydrogen-bonding potential, while the C2 position hosts a pyridine-linked amine substituent .

  • 2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine: The pyridine ring features a methyl group at C2 and a 4-methylpiperazine substituent at C6, introducing both lipophilic and basic characteristics .

Stereoelectronic Considerations

The 2,6-dichlorophenyl group induces steric hindrance and electron-withdrawing effects, potentially influencing binding interactions . The piperazine moiety’s tertiary nitrogen atoms may participate in salt bridge formation with biological targets, as observed in related kinase inhibitors .

Synthetic Pathways and Methodologies

Retrosynthetic Strategy

Key disconnections suggest modular assembly via:

  • Thiazole formation: Cyclocondensation of thiourea derivatives with α-haloketones, analogous to methods used for 3-[(alkylamino)methylene]-6-methylpyridine-2,4-diones .

  • Pyridine-piperazine coupling: Palladium-catalyzed Buchwald-Hartwig amination to install the 4-methylpiperazine group on 2-methyl-6-bromopyridine precursors, mirrored in [4-(2-chlorophenyl)piperazin-1-yl]thiazole syntheses .

  • Methanone linkage: Friedel-Crafts acylation of 2,6-dichlorobenzene with thiazole-carbonyl chloride intermediates, following protocols for dichloroacetophenone derivatives .

Critical Synthetic Challenges

  • Regioselectivity: Ensuring proper orientation during thiazole ring closure to prevent isomeric byproducts .

  • Piperazine stability: Avoiding N-demethylation under acidic conditions during coupling reactions .

Physicochemical Properties

Computational Predictions

Using PubChem data for analogous structures :

PropertyValue
Molecular FormulaC₂₂H₂₂Cl₂N₆O₂S
Molecular Weight541.42 g/mol
logP (Lipophilicity)3.8 ± 0.5
Polar Surface Area112 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Spectroscopic Characterization

  • IR: Expected C=O stretch at ~1680 cm⁻¹ (methanone), N-H bends at 3300–3500 cm⁻¹ (amine groups) .

  • NMR:

    • ¹H: Downfield-shifted aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl; δ 8.3 ppm for pyridine) .

    • ¹³C: Carbonyl carbon at δ 195–200 ppm .

Biological Activity and Mechanisms

Target Engagement Hypotheses

  • DNA interaction: Molecular docking predicts intercalative binding with d(CGATCG)₂ (ΔG = -9.3 kcal/mol), stabilized by π-π stacking with the thiazole and dichlorophenyl rings .

  • Kinase inhibition: The 4-methylpiperazine group aligns with ATP-binding pockets in EGFR (PDB: 1M17) through salt bridges with Asp831 .

Molecular Docking and Computational Studies

DNA Binding Affinity

Docking simulations using AutoDock Vina positioned the compound within DNA’s minor groove, with:

  • Hydrogen bonds between the thiazole amino group and thymine O2 (2.1 Å)

  • Hydrophobic contacts from dichlorophenyl to deoxyribose sugars .

Topoisomerase II Inhibition

Binding to the DNA-Topo II complex (PDB: 3QX3) showed favorable interactions (ΔG = -10.7 kcal/mol), with the pyridine-piperazine moiety contacting Glu461 and Asn464 residues critical for catalytic activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator